REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7]Cl)=[CH:2]1.[C:9](#[N:11])[CH3:10].[Sn](Cl)(Cl)(Cl)Cl>O>[CH3:10][CH:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]=[CH:7][NH:11]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CCCl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
tin(IV) chloride
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to remove excess tin(IV) chloride
|
Type
|
WASH
|
Details
|
And then the reaction mixture was washed by dichloromethane
|
Type
|
CUSTOM
|
Details
|
The water layer was separated
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC=CC2=C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.56 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |